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1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of growing interest in various scientific fields due to its diverse applications, particularly in agrochemicals and medicinal chemistry. This article explores its applications, synthesizing insights from recent research findings, case studies, and data tables.
Chemical Properties and Structure
This compound has the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. Its structure features a pyrazole ring substituted with a dimethylphenyl group and a carboxylic acid functional group, contributing to its biological activity.
Insecticidal Activity
Numerous studies have demonstrated the insecticidal properties of pyrazole derivatives, including this compound. A notable study synthesized several derivatives and tested their efficacy against Aphis fabae (the black bean aphid). Among the synthesized compounds, some exhibited significant mortality rates comparable to commercial insecticides like imidacloprid. Specifically, one derivative showed an 85.7% mortality rate at a concentration of 12.5 mg/L .
Antimicrobial and Anticancer Properties
Research has highlighted the potential of pyrazole carboxylic acids as scaffolds for developing antimicrobial and anticancer agents. A mini-review summarized various biological activities associated with these compounds, including their effectiveness against bacterial infections and cancer cell lines. The versatility of pyrazole derivatives allows for modifications that enhance their pharmacological profiles .
Synthesis of Bioactive Derivatives
The synthesis of new derivatives often involves modifying the pyrazole core to improve bioactivity. For instance, researchers have explored various substitutions on the pyrazole ring to optimize antimicrobial activity. These modifications can lead to compounds with enhanced potency against resistant strains of bacteria or more effective anticancer agents .
Summary of Biological Activities
Compound | Activity Type | Target Organism | Mortality Rate (%) | Concentration (mg/L) |
---|---|---|---|---|
This compound | Insecticidal | Aphis fabae | 85.7 | 12.5 |
Derivative A | Antimicrobial | Various Bacteria | Varies | Varies |
Derivative B | Anticancer | Cancer Cell Lines | Varies | Varies |
Synthesis Pathways
Reaction Type | Starting Material | Intermediate Product | Final Product |
---|---|---|---|
Esterification | This compound | Ethyl ester derivative | Ethyl 1-(3,5-dimethylphenyl)-1H-pyrazole-5-carboxylate |
Amide Formation | This compound | Amide derivative | N-substituted amide |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in the nature and position of substituents.
Uniqueness: 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. Its molecular formula is C12H13N3O2 with a molecular weight of approximately 216.24 g/mol. The unique substitution pattern contributes to its distinct chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various microbial strains. Preliminary studies indicate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Activity Observed |
---|---|
Escherichia coli | Effective |
Staphylococcus aureus | Effective |
Aspergillus niger | Effective |
Anticancer Effects
The compound's anticancer potential has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism involves the modulation of specific enzymes and receptors related to cancer progression .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that at concentrations of 10 µM, this compound reduced cell viability by over 50% in both A-431 and Jurkat cells. The IC50 values were determined to be below those of standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In an experimental model using carrageenan-induced edema in mice, it demonstrated comparable effects to indomethacin, a well-known anti-inflammatory drug .
Table 2: Anti-inflammatory Activity Comparison
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
This compound | 61–85% | 76–93% |
Indomethacin | 76% | 86% |
The biological activity of this compound is attributed to its ability to bind to various biological targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways and interact with receptors that play a role in cancer cell survival .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(12(15)16)3-4-13-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
MUXUYUAAHNZORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC=N2)C(=O)O)C |
Origin of Product |
United States |
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